

Glasdegib renal toxicity and dose adjustment

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Compound Focus: Glasdegib

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Glasdegib Dosing in Renal Impairment

The following table summarizes the official recommendations and key findings regarding **Glasdegib** use in patients with renal impairment:

Renal Function Category	Estimated GFR (mL/min)	Recommended Dose Adjustment	Pharmacokinetic Impact & Monitoring
Mild to Severe Impairment	15 - 89 mL/min	No dosage modification recommended. [1] [2] [3]	-
Severe Impairment	15 - 29 mL/min	No dosage modification recommended.	Increased risk of adverse reactions due to increased Glasdegib concentrations. Monitor closely, especially for QTc interval prolongation. [2] [4]

Key Research Findings on Renal Impairment

The dosing recommendations are supported by a dedicated clinical study, the key findings of which are summarized below:

Study Parameter	Normal Renal Function (eGFR ≥ 90 mL/min)	Moderate Renal Impairment (eGFR 30-<60 mL/min)	Severe Renal Impairment (eGFR <30 mL/min)
Study Reference	[5] [6]	[5] [6]	[5] [6]
AUC $_{\infty}$ (vs. Normal)	Reference (100%)	205% (90% CI: 142-295%)	202% (90% CI: 146-281%)
Cmax (vs. Normal)	Reference (100%)	137% (90% CI: 97-193%)	120% (90% CI: 77-188%)
Oral Clearance	Reference	Decreased by ~50%	Decreased by ~50%
Conclusion	-	Similar exposure changes in impairment groups; lower starting dose may not be required. [5] [6]	-

Experimental Protocol: PK Study in Renal Impairment

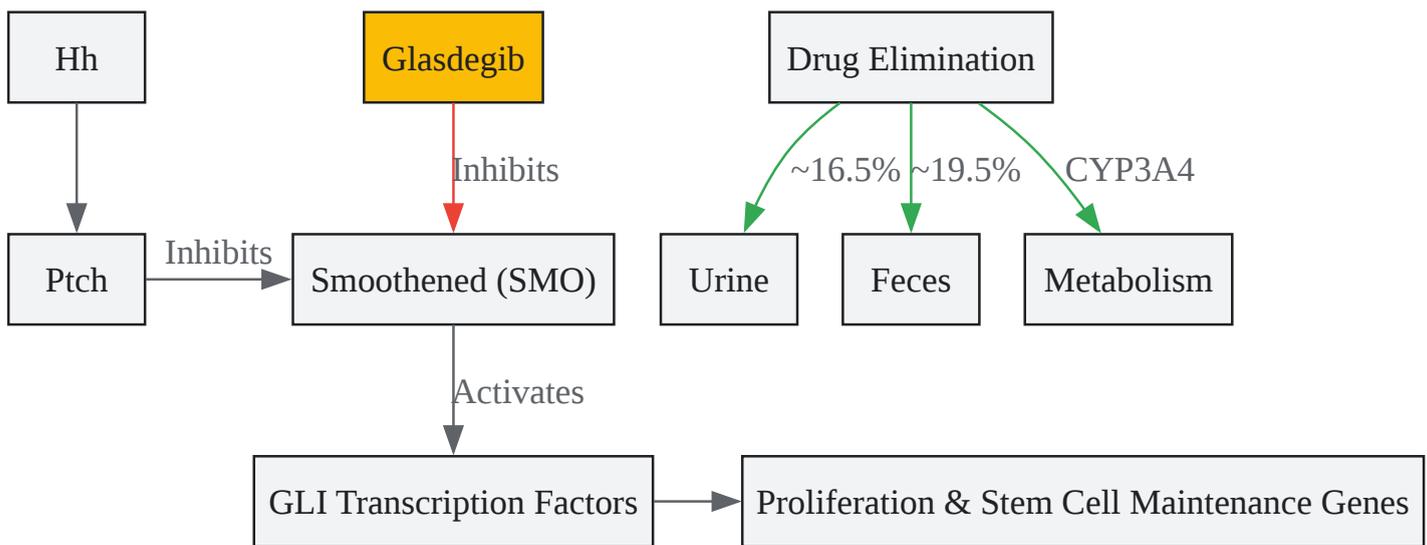
For researchers, the following outlines the methodology from the key study evaluating the impact of renal impairment on **Glasdegib** pharmacokinetics [5] [6].

- **Study Design:** Open-label, parallel-group study (ClinicalTrials.gov: NCT03596567).
- **Participant Groups:** Participants were categorized based on eGFR into **normal** (≥ 90 mL/min), **moderate** (≥ 30 to < 60 mL/min), or **severe** (< 30 mL/min) renal impairment groups. Participants with normal renal function were matched to the impaired groups for age, weight, and sex.
- **Intervention:** A single, oral, **100-mg dose of Glasdegib** was administered under fasted conditions.
- **PK Sampling:** Blood samples were collected serially up to **120 hours post-dose** (pre-dose, and at 0.5, 1, 2, 4, 6, 10, 24, 48, 72, 96, and 120 h).
- **Primary PK Parameters:** Area under the plasma concentration-time curve from time zero to infinity (AUC $_{\infty}$) and maximum observed plasma concentration (Cmax).

- **Analysis:** Pharmacokinetic exposure parameters were calculated using **non-compartmental analysis**.

Glasdegib Pathway and Elimination

The following diagram illustrates the Hedgehog signaling pathway targeted by **Glasdegib** and its primary route of elimination, which is relevant to understanding its pharmacokinetics.



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Glasdegib is a Hedgehog (Hh) pathway inhibitor that binds to and inhibits the Smoothed (SMO) protein, thus preventing the activation of downstream GLI transcription factors and the expression of genes involved in cell proliferation and stem cell maintenance [5] [7]. It is primarily metabolized by the cytochrome P450 enzyme **CYP3A4**. In mass balance studies, approximately **16.5%** of the administered dose was excreted unchanged in urine and **19.5%** in feces [5].

Clinical Management and Monitoring

For healthcare professionals and clinical researchers, consider the following points based on the integrated findings:

- **No Dose Adjustment:** Despite the observed **~2-fold increase in systemic exposure** (AUC) in patients with moderate and severe renal impairment, the current prescribing information does not recommend a dose reduction [5] [3]. This is based on the totality of safety data suggesting the drug is tolerated at this higher exposure level in this patient population.
- **Enhanced Monitoring is Key:** For patients with severe renal impairment (eGFR 15-29 mL/min), it is crucial to **monitor for an increased risk of adverse reactions**, particularly **QTc interval prolongation** [2] [4]. This recommendation directly addresses the increased **glasdegib** concentrations found in the pharmacokinetic study.
- **Adverse Event Profile:** Be aware of the common adverse reactions associated with **Glasdegib**, which include anemia, fatigue, nausea, musculoskeletal pain, and electrolyte abnormalities, as these may require management to ensure patients can continue therapy [2] [3].

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